molecular formula C10H7FN2O2 B1280897 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-73-3

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1280897
CAS RN: 879996-73-3
M. Wt: 206.17 g/mol
InChI Key: FWGJQQSTZGBXSI-UHFFFAOYSA-N
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Description

The compound "3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Pyrazole derivatives have been extensively studied for their potential applications in pharmaceuticals, including their antimicrobial properties and their use as probes in biological systems .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, such as the Gewald synthesis technique, which is used to synthesize intermediates like 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile. These intermediates can then be further reacted with pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another common method for synthesizing pyrazole derivatives is the Vilsmeier-Haack reaction, which is used to prepare 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . The structures of the synthesized compounds are typically confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often investigated using both experimental techniques and theoretical calculations. Studies include the optimization of molecular structures using computational methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) . These studies provide insights into the vibrational frequencies, molecular stability, and charge distribution within the molecules. The molecular electrostatic potential maps derived from these studies can indicate the reactive sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions, as demonstrated by the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylates through reactions with different nucleophiles . The reaction mechanisms are often studied using computational methods to understand the interactions at the molecular level .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their photophysical properties, are studied using spectroscopic methods. These properties are influenced by the substituents on the pyrazole ring, which can affect the electron-transfer thermodynamics and the excited-state equilibrium energy . The nonlinear optical properties of these compounds are also of interest due to their potential applications in materials science. The first hyperpolarizability is a measure of a molecule's nonlinear optical behavior and is calculated to assess its suitability for such applications .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Pyrazole Compounds : Pyrazole compounds, including those similar to 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, have been synthesized for structural analysis. The structures of these compounds were characterized using techniques like X-ray single crystal structure determination, highlighting the importance of fluorophenyl groups in the formation of dihedral angles within the compounds (Loh et al., 2013).

Functionalization and Reactivity

  • Functionalization Reactions : Studies have explored functionalization reactions of pyrazole-3-carboxylic acid derivatives, showing their reactivity in forming various compounds. The conversion of these acids into different derivatives, such as N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, demonstrates their versatility in chemical synthesis (Yıldırım & Kandemirli, 2006).

Potential in Cancer Research

  • Aurora Kinase Inhibition : Compounds structurally similar to 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, such as those containing fluorophenyl and pyrazole groups, have been investigated for their potential in inhibiting Aurora A, a kinase implicated in cancer. This suggests the possible application of such compounds in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Nonlinear Optical Materials

  • Optical Nonlinearity : N-substituted pyrazole derivatives, including those with fluorophenyl groups, have been synthesized and characterized for their nonlinear optical properties. The findings indicate that certain compounds with carboxylic acid groups and ester substituents, including fluorophenyl, exhibit significant nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).

properties

IUPAC Name

5-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-8-4-2-1-3-6(8)9-7(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGJQQSTZGBXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NN2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479733
Record name 3-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

CAS RN

879996-73-3
Record name 3-(2-Fluorophenyl)-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879996-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid
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